molecular formula C12H17N5 B11227767 2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine

2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine

Cat. No.: B11227767
M. Wt: 231.30 g/mol
InChI Key: VDWDIBFBKRYERO-UHFFFAOYSA-N
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Description

2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-AMINE is a complex organic compound that features a tetrazole ring and a substituted phenyl group

Preparation Methods

The synthesis of 2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-AMINE typically involves multiple steps. One common route includes the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the tetrazole ring. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-AMINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-AMINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar compounds include other tetrazole derivatives and substituted phenyl compounds. For example:

    2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-AMINE: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    2-[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-AMINE: This compound features a chlorine atom instead of a methyl group on the phenyl ring.

The uniqueness of 2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-AMINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

2-[1-(3-methylphenyl)tetrazol-5-yl]butan-2-amine

InChI

InChI=1S/C12H17N5/c1-4-12(3,13)11-14-15-16-17(11)10-7-5-6-9(2)8-10/h5-8H,4,13H2,1-3H3

InChI Key

VDWDIBFBKRYERO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=CC=CC(=C2)C)N

Origin of Product

United States

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